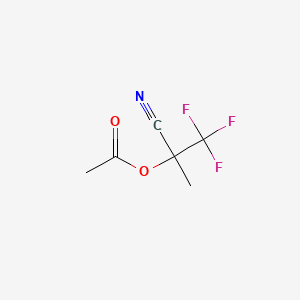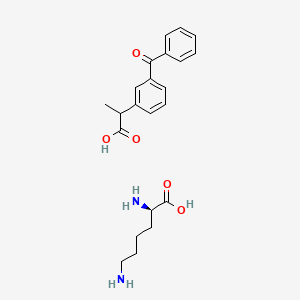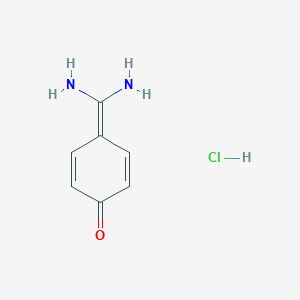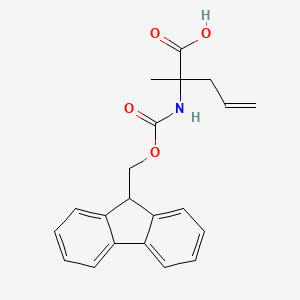
3,3,3-Trifluoro-2-methyllactonitrile acetate
概要
説明
3,3,3-Trifluoro-2-methyllactonitrile acetate is an organic compound with the molecular formula C6H6F3NO2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-methyllactonitrile acetate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of 3,3,3-Trifluoro-2-methyllactonitrile: This can be achieved by reacting 3,3,3-trifluoro-2-methylacrylonitrile with a suitable nucleophile under controlled conditions.
Acetylation: The resulting lactonitrile is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3,3,3-Trifluoro-2-methyllactonitrile acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce trifluoromethylated amines.
科学的研究の応用
3,3,3-Trifluoro-2-methyllactonitrile acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.
Biology: The compound can be used in the development of fluorinated biomolecules, which are valuable in studying biological processes and drug interactions.
Medicine: Due to its unique chemical properties, it is explored for potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: It finds applications in the production of agrochemicals, polymers, and specialty chemicals due to its reactivity and stability.
作用機序
The mechanism by which 3,3,3-Trifluoro-2-methyllactonitrile acetate exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, thereby improving their pharmacokinetic properties. The acetate group can act as a protecting group, facilitating selective reactions at other functional sites.
類似化合物との比較
Similar Compounds
- 3,3,3-Trifluoro-2-methylpropanenitrile
- 3,3,3-Trifluoro-2-methylbutanenitrile
- 3,3,3-Trifluoro-2-methylpentanenitrile
Uniqueness
Compared to similar compounds, 3,3,3-Trifluoro-2-methyllactonitrile acetate is unique due to the presence of both lactonitrile and acetate functional groups. This combination allows for a broader range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
特性
IUPAC Name |
(2-cyano-1,1,1-trifluoropropan-2-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-4(11)12-5(2,3-10)6(7,8)9/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJSGYHJKLGFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950499 | |
| Record name | 2-Cyano-1,1,1-trifluoropropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4588-51-6, 27827-87-8 | |
| Record name | Lactonitrile, 2-methyl-3,3,3-trifluoro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 1-cyano-2,2,2-trifluoro-1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027827878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyano-1,1,1-trifluoropropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;(3Z)-3-[[4-(2-carboxylatoethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate;dihydrate](/img/structure/B8062025.png)
![disodium;(3E)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate](/img/structure/B8062028.png)
![(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide;dihydrate](/img/structure/B8062035.png)
![[(2S,4aR,6R,7S,8S,8aR)-7-acetamido-6-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B8062042.png)

![2-(1,3-Benzodioxol-5-yl)-3-[6-(cyclohexylamino)hexyl]-1,3-thiazolidin-4-one](/img/structure/B8062055.png)
![N-[3-(4-methylphenyl)sulfanyl-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B8062062.png)
![1-[Bis(4-methylphenyl)methyl]pyrrolidin-2-ol](/img/structure/B8062069.png)
![9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8062072.png)

![N-[(2S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxyoctadecan-2-yl]hexacosanamide](/img/structure/B8062122.png)
![(1S,2S)-2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B8062136.png)

![4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B8062142.png)
